Isosilychristin
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Overview
Description
Isosilychristin is a flavonolignan compound derived from the fruits of the milk thistle plant, Silybum marianum. It is one of the constituents of silymarin, a complex mixture of bioactive flavonolignans known for their antioxidant and hepatoprotective properties . This compound has been studied for its potential therapeutic applications, particularly in the context of liver health and disease prevention .
Preparation Methods
Isosilychristin can be isolated from the fruits of Silybum marianum using various chromatography methods. The typical process involves defatting the air-dried and powdered fruits with petroleum ether, followed by extraction with methanol. The methanolic extract is then subjected to repeated column chromatography on silica gel to obtain this compound as yellow crystals .
Chemical Reactions Analysis
Isosilychristin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 2,3-dehydrosilychristin, while reduction can yield anhydrosilychristin .
Scientific Research Applications
Isosilychristin has been extensively studied for its antioxidant, anti-inflammatory, and multidrug resistance modulation activities. It has shown potential in modulating multidrug resistance by downregulating the expression of dominant transmembrane efflux pumps, such as P-glycoprotein (P-gp) and ABCG2 . Additionally, this compound exhibits significant antioxidant activity, making it a valuable compound in the prevention and treatment of oxidative stress-related diseases . Its anti-inflammatory properties have also been explored, particularly in the context of inhibiting nitric oxide production in LPS-stimulated macrophages .
Mechanism of Action
The mechanism of action of isosilychristin involves its interaction with various molecular targets and pathways. It modulates multidrug resistance by downregulating the expression of P-glycoprotein and ABCG2 genes, thereby inhibiting the efflux of drugs from cells . Additionally, this compound exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation . Its anti-inflammatory action is mediated through the inhibition of nitric oxide production and the modulation of inflammatory cytokine expression .
Comparison with Similar Compounds
Isosilychristin is structurally similar to other flavonolignans found in silymarin, such as silychristin, silybin, and isosilybin. These compounds share similar antioxidant and hepatoprotective properties but differ in their specific molecular structures and biological activities . For instance, silychristin and silybin are more abundant in silymarin and have been more extensively studied for their therapeutic effects . This compound, however, has shown unique properties in modulating multidrug resistance and downregulating efflux pump expression, distinguishing it from other flavonolignans .
Similar Compounds::- Silychristin
- Silybin
- Isosilybin
- Silydianin
- Silyhermin
- 2,3-Dehydrosilychristin
Properties
CAS No. |
77182-66-2 |
---|---|
Molecular Formula |
C25H22O10 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O10/c1-33-17-6-10(2-4-14(17)28)23-13(9-26)19-12(3-5-15(29)25(19)35-23)24-22(32)21(31)20-16(30)7-11(27)8-18(20)34-24/h2-8,13,22-24,26-30,32H,9H2,1H3/t13-,22+,23+,24-/m1/s1 |
InChI Key |
QYCJAWYDGRZSTO-IRLTUAEKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(C=CC(=C3O2)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Origin of Product |
United States |
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